molecular formula C8H6N2O2 B1357803 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-81-6

3-(2-Furyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1357803
CAS RN: 61619-81-6
M. Wt: 162.15 g/mol
InChI Key: DMWLQMYOBOOAFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A paper titled “Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis” discusses the synthesis of 3-(2-furyl)acrylic acid and its derivatives . The process involves starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .


Chemical Reactions Analysis

The aforementioned paper also discusses various chemical reactions involving 3-(2-furyl)acrylic acid . These include esterification using MeSO3H/SiO2 as a heterogeneous acid catalyst, and base-catalyzed transesterification reaction using dimethyl carbonate .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to demonstrate good antimicrobial activity. Specifically, it has been shown to suppress the growth of yeast-like fungi Candida albicans . Apart from that, these compounds also suppress Escherichia coli and Staphylococcus aureus .

Synthesis of Derivatives

The compound is used in the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . This is achieved through the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Antifungal Activity

In addition to its antimicrobial properties, the compound has also been found to have antifungal properties. It has been shown to inhibit the growth of Candida albicans at a concentration of 64 µg/mL .

Enzyme Inhibition

Low doses of the compound have been found to show a dose-dependent inhibition of monophenolase . This suggests potential applications in the field of enzymology.

Medicinal Chemistry

Furan derivatives, including this compound, have taken on a special position in the realm of medicinal chemistry . They have been employed as medicines in a number of distinct disease areas .

Antibacterial Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . This includes antibacterial activity against both gram-positive and gram-negative bacteria .

Future Directions

The paper on the synthesis of 3-(2-furyl)acrylic acids and their derivatives suggests that these compounds have potential applications as sustainable chemical building units . This indicates a possible direction for future research and development involving furyl-containing compounds.

properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWLQMYOBOOAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605440
Record name 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61619-81-6
Record name 5-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: The research paper mentions "chitosan Schiff bases". What is the relevance of 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde in this context?

A1: While the specific synthesis procedure for the chitosan Schiff bases isn't detailed in the abstract, it's highly likely that 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde acts as a key building block. Schiff bases are formed by the reaction of an aldehyde with a primary amine. Chitosan, a natural polymer derived from chitin, possesses primary amine groups. Therefore, 3-(2-Furyl)-1H-pyrazole-4-carbaldehyde, being an aldehyde, can react with these amine groups on chitosan to form a Schiff base []. This modification with a furan-pyrazole moiety could introduce new properties to the chitosan, potentially enhancing its biological activity or facilitating the complexation with silver nanoparticles (AgNPs) as described in the paper's title.

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